molecular formula C19H21N3O4S B2683718 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide CAS No. 941956-73-6

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide

Cat. No.: B2683718
CAS No.: 941956-73-6
M. Wt: 387.45
InChI Key: YMLBOMJLXYJCCU-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide is a synthetic organic compound that features a benzamide core linked to a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide typically involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate aldehyde or ketone.

    Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation of the Phenyl Group: The acetamidophenyl group can be synthesized by acetylating an aminophenyl precursor using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazinan ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the benzamide core could lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use as a probe to study biological pathways and interactions.

Industry

    Polymer Chemistry: Incorporation into polymers to modify their properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazinan ring and benzamide core could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(phenyl)benzamide: Lacks the acetamido group, which could affect its biological activity.

    4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-methylphenyl)benzamide: Contains a methyl group instead of an acetamido group, potentially altering its chemical properties.

Uniqueness

The presence of the acetamido group in 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide may confer unique properties, such as enhanced binding affinity to biological targets or altered reactivity in chemical reactions.

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide , also referred to by its chemical structure, is a thiazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₄N₂O₆S
  • Molecular Weight : 338.34 g/mol
  • CAS Number : 2248368-31-0

The structural characteristics of this compound contribute to its biological activity, particularly the presence of the thiazine moiety which is known for its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. In vitro studies involving various human cancer cell lines have shown promising results:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay
  • Findings :
    • Compounds with similar structures were found to inhibit cell proliferation effectively.
    • The IC50 values for these compounds ranged from approximately 6.26 μM to 20.46 μM depending on the assay type and cell line used .

The mode of action appears to involve the binding of these compounds to DNA, inhibiting DNA-dependent enzymes, which is a common mechanism among antitumor agents.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Microbial Strains Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
  • Testing Method : Broth microdilution according to CLSI guidelines
  • Results :
    • Several derivatives exhibited significant antibacterial effects, suggesting that modifications in the chemical structure can enhance activity against specific pathogens .

Case Study 1: Antitumor Efficacy

A study focused on a series of thiazine derivatives similar to our compound showed that they could effectively inhibit tumor growth in vitro. The research indicated that these compounds could be developed into new antitumor drugs with lower toxicity profiles compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, a set of benzamide derivatives was synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity Level
AntitumorA549~6.26 μM
AntitumorHCC827~6.48 μM
AntimicrobialEscherichia coliSignificant inhibition
AntimicrobialStaphylococcus aureusSignificant inhibition

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-27(22,25)26/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLBOMJLXYJCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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